molecular formula C20H17N5O2 B2603002 3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one CAS No. 2380189-09-1

3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2603002
CAS No.: 2380189-09-1
M. Wt: 359.389
InChI Key: ZTCVUIGARMBZOR-UHFFFAOYSA-N
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Description

The compound 3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one is a complex organic molecule that integrates several heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a benzodiazole ring, an azetidine ring, and a quinazolinone moiety. These structures are known for their biological activity and are often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzodiazole and azetidine intermediates, followed by their coupling with a quinazolinone derivative.

    Synthesis of Benzodiazole Intermediate: The benzodiazole ring can be synthesized via the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Formation of Azetidine Ring: The azetidine ring is often formed through cyclization reactions involving β-amino alcohols and suitable leaving groups under basic conditions.

    Coupling Reaction: The final step involves coupling the benzodiazole and azetidine intermediates with a quinazolinone derivative. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the azetidine ring or the benzodiazole moiety using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodiazole or quinazolinone rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes for coupling reactions.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one:

    Medicinal Chemistry: Due to its complex structure, this compound is of interest for the development of new pharmaceuticals, particularly as potential anticancer, antimicrobial, or anti-inflammatory agents.

    Biological Studies: The compound can be used in studies investigating the biological activity of heterocyclic compounds, including their interactions with enzymes and receptors.

    Chemical Biology: It serves as a probe for studying biochemical pathways and molecular interactions in cells.

    Material Science: The unique structural properties of this compound may also find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one depends on its specific biological target. Generally, compounds with similar structures can interact with various molecular targets, including:

    Enzymes: Inhibition or activation of enzymes involved in critical biochemical pathways.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one: can be compared with other compounds that contain similar heterocyclic structures:

    Benzodiazole Derivatives: Compounds like benzimidazole and its derivatives, which are known for their antimicrobial and anticancer properties.

    Azetidine Derivatives: Azetidine-2-carboxylic acid, which is studied for its role in protein synthesis and potential therapeutic applications.

    Quinazolinone Derivatives: Quinazolinone-based drugs such as gefitinib, used in cancer therapy.

The uniqueness of This compound lies in its combination of these three heterocyclic structures, which may confer distinct biological activities and therapeutic potential not seen in simpler analogs.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds.

Properties

IUPAC Name

3-[2-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-19(11-24-12-21-16-6-2-1-5-15(16)20(24)27)23-9-14(10-23)25-13-22-17-7-3-4-8-18(17)25/h1-8,12-14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCVUIGARMBZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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